![molecular formula C21H15N3O3S B2736446 4-(3-Amino-6-phenylthieno[2,3-b]pyridine-2-carboxamido)benzoic acid CAS No. 923123-40-4](/img/structure/B2736446.png)
4-(3-Amino-6-phenylthieno[2,3-b]pyridine-2-carboxamido)benzoic acid
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Description
Synthesis Analysis
The synthesis of ATPBCA involves the reaction of secondary 3-aminothieno[2,3-b]pyridine-2-carboxamides with ortho-formylbenzoic acid. This reaction yields angular (±)-7,7a-dihydropyrido[3",2":4’,5’]thieno[2’,3’:5,6]pyrimido[2,1-a]isoindole-6,12-diones. Notably, intermediate products, such as (±)-(1,2,3,4-tetrahydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-2-yl)benzoic acids, may also be isolated in some cases .
Scientific Research Applications
Anticonvulsant Properties
The synthesis of 4-(3-Amino-6-phenylthieno[2,3-b]pyridine-2-carboxamido)benzoic acid derivatives led to the identification of compounds with anticonvulsant activity against corazole-induced seizures . These compounds exhibit potential as antiepileptic agents, making them valuable candidates for further investigation.
Neurotropic Activity
Thieno[2,3-b]pyridines, including our compound of interest, have demonstrated neurotropic properties. Specifically, these derivatives exhibit psychological sedative effects. Unlike the tranquilizer diazepam, they remain inactive as central myorelaxants at anticonvulsant doses . Researchers are keen on exploring their impact on neural pathways and neurotransmitter systems.
Experimental Psychopharmacology
In the search for new neurotropic compounds, animal models play a crucial role. Researchers employ differentiated and integrated modeling approaches, such as using interoceptive irritants (e.g., corazole) and behavioral tests (e.g., open field test). By evaluating the spectra of pharmacological activity and assessing main and side effects, scientists can refine their selection from newly synthesized compounds .
Drug Development
Pyridine and its analogs frequently appear in the structures of various drugs. The incorporation of thieno[2,3-b]pyridines into drug scaffolds offers exciting possibilities. Researchers investigate their potential as lead compounds for novel medications targeting neurological disorders, mood regulation, or cognitive enhancement .
Anticancer Properties
While not directly studied for this compound, related 2-amino-3-(3’,4’,5’-trimethoxybenzoyl)-6-substituted-4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivatives have shown promising anti-proliferative activity against cancer cell lines . Further exploration could reveal whether our compound shares similar properties.
Structural Characterization
Researchers can use X-ray structural analysis to characterize the stereochemistry of synthesized compounds. Understanding their three-dimensional arrangement provides insights into their interactions with biological targets and potential binding sites .
properties
IUPAC Name |
4-[(3-amino-6-phenylthieno[2,3-b]pyridine-2-carbonyl)amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O3S/c22-17-15-10-11-16(12-4-2-1-3-5-12)24-20(15)28-18(17)19(25)23-14-8-6-13(7-9-14)21(26)27/h1-11H,22H2,(H,23,25)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAYSPFVCSDUHNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C2)C(=C(S3)C(=O)NC4=CC=C(C=C4)C(=O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Amino-6-phenylthieno[2,3-b]pyridine-2-carboxamido)benzoic acid |
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